

Applying Silal's pest and disease diagnostic methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silal*

Cat. No.: *B15430928*

[Get Quote](#)

An advanced framework for agricultural diagnostics is being pioneered by **Silal**, an Abu Dhabi-based agri-tech company, through its world-class research and development hub, the Innovation Oasis.[1][2] This initiative is dedicated to advancing the UAE's agri-food sector by leveraging cutting-edge technologies to address key production challenges.[1] While a specific, proprietary "**Silal** method" for pest and disease diagnostics is not publicly detailed, the company's strategic partnerships and the infrastructure of its Innovation Oasis point to a multi-faceted approach. This approach integrates field-level monitoring, advanced laboratory diagnostics, and data-driven management strategies.

Silal's approach is characterized by collaborations with global leaders like Bayer to implement best-in-class agricultural practices, including Integrated Pest Management (IPM) and digital farming solutions.[3][4][5] Furthermore, the establishment of a dedicated pest and disease diagnostic lab within the Innovation Oasis, which also includes facilities for gene editing and crop genomics, underscores a commitment to leveraging molecular techniques for precise pathogen identification.[1] The use of Internet of Things (IoT) sensors, automated systems, and AI-powered tools is another cornerstone of their strategy to enhance the efficiency and sustainability of agriculture in arid environments.[6][7]

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a detailed overview of the modern, technology-driven diagnostic methods that form the basis of **Silal**'s innovative approach to pest and disease management. The protocols described herein are representative of the advanced techniques being deployed to safeguard crop health and ensure food security.

Section 1: Field-Level Diagnostics & Monitoring

Rapid, in-field diagnostics are crucial for early detection and timely intervention. **Silal's** emphasis on technology suggests a workflow that empowers farmers and field technicians with powerful, portable tools. This section covers two key field-level methods: AI-powered image-based detection and IoT-based environmental monitoring.

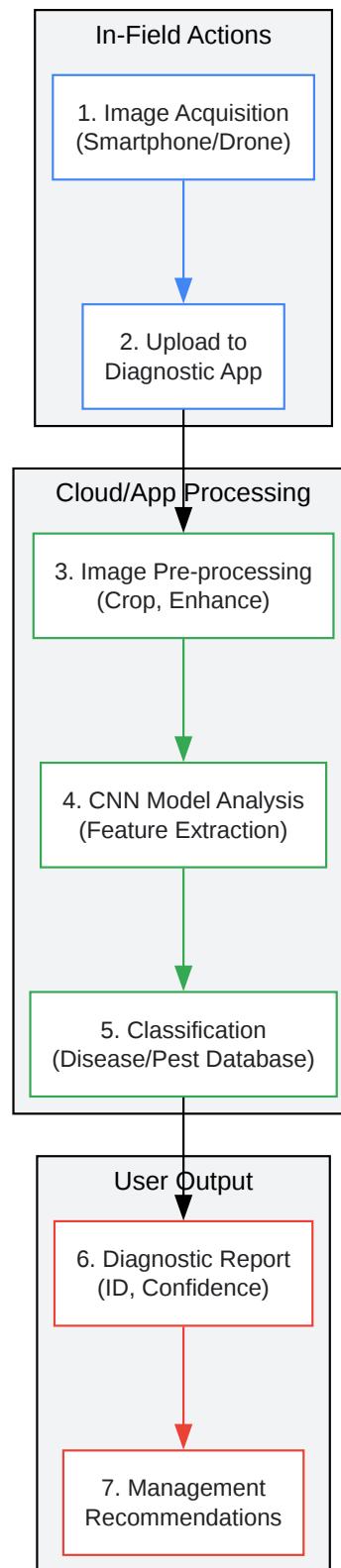
Application Note 1.1: AI-Powered Image-Based Pest and Disease Identification

The use of artificial intelligence, particularly deep learning models, has revolutionized the visual diagnosis of plant pests and diseases.^{[8][9]} Mobile applications equipped with trained neural networks can provide instant diagnostic feedback from a single image, enabling rapid decision-making.^{[10][11]}

Experimental Protocol: Mobile-Based Image Diagnosis

- Image Acquisition:
 - Using a smartphone or a drone equipped with a high-resolution camera, capture clear, well-lit images of the symptomatic plant tissue (e.g., leaves, stems, fruit).^[12]
 - Ensure the area of concern is in sharp focus. Capture images from multiple angles and include a healthy part of the plant for comparison if possible.
- Image Pre-processing (Automated within the application):
 - The application automatically crops the image to the region of interest.
 - Image enhancement algorithms are applied to adjust for lighting variations and improve feature clarity.
- Image Analysis and Classification:
 - The processed image is fed into a pre-trained Convolutional Neural Network (CNN) or a similar deep learning model (e.g., YOLO, Faster-RCNN).^{[13][14]}

- The model analyzes visual cues such as lesion color, shape, texture, and the presence of insects.
- The system classifies the input image against a vast database of known pests and diseases, identifying the most probable cause.[\[10\]](#)
- Reporting and Recommendations:
 - The application displays the diagnosis, including the common name and scientific name of the pest or pathogen.
 - Confidence levels for the top predictions are provided.
 - Based on the identification, the system suggests initial management actions aligned with Integrated Pest Management (IPM) principles.


Data Presentation: Performance of AI-Based Detection Models

The accuracy of AI models is a critical factor in their adoption. The table below summarizes the performance of various models in detecting plant pests and diseases, as reported in recent studies.

Model Architecture	Target Crop(s)	Target Pests/Diseases	Reported Accuracy / mAP	Reference
DeepPestNet (CNN)	Various	9 Pest Categories	98.92% Accuracy	[15]
YOLO-based Ensemble	Various	37 Pests & 8 Diseases	85.2% mAP	[14]
Modified DCNN	Rice	6 Leaf Diseases	96.08% Accuracy	[14]
Random Forest	Various	General Plant Diseases	97.8% Accuracy	[14]
CropCLR-Wheat	Wheat	Key Pests (e.g., Mites, Armyworm)	91.2% Accuracy (10-shot)	[15]

mAP (mean Average Precision) is a common metric for object detection tasks.

Visualization: AI-Based Diagnostic Workflow

[Click to download full resolution via product page](#)

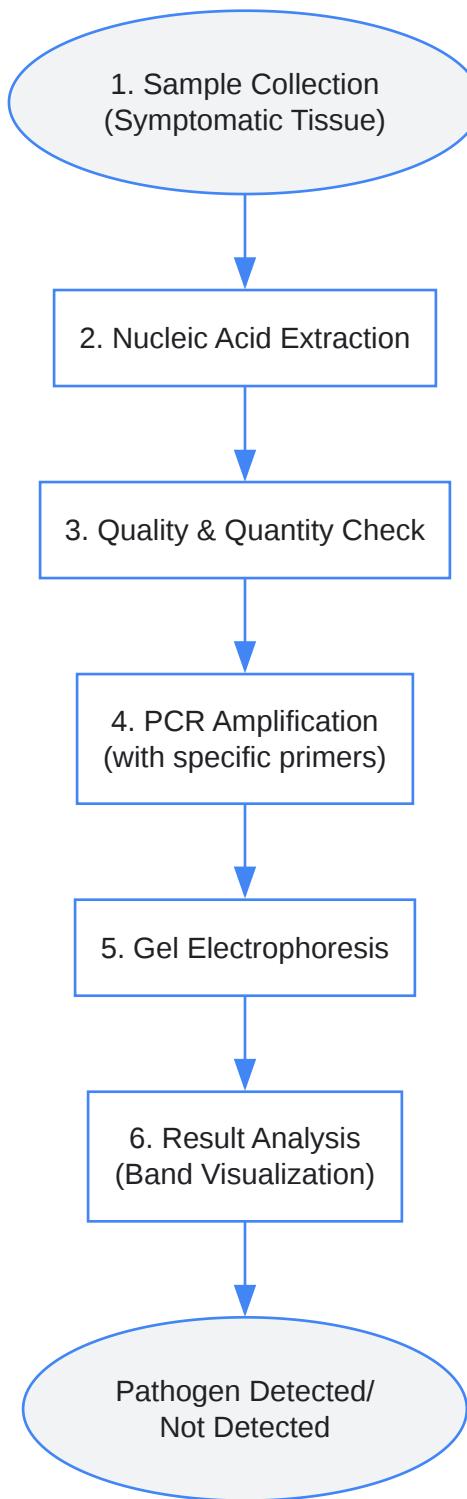
AI-Powered Image Diagnostic Workflow

Section 2: Laboratory-Based Diagnostics

For definitive identification, especially for pathogens that are difficult to diagnose visually or require high sensitivity, laboratory-based methods are essential. **Silal**'s diagnostic lab is equipped to perform advanced molecular analyses.[\[1\]](#) Polymerase Chain Reaction (PCR) is a cornerstone technique for the rapid and accurate detection of pathogen DNA or RNA.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Application Note 2.1: PCR-Based Pathogen Detection

PCR-based assays can detect pathogens even at very low concentrations, before symptoms become severe.[\[17\]](#) This allows for highly targeted and effective treatment strategies. Real-time PCR (qPCR) further allows for the quantification of pathogen load.


Experimental Protocol: Plant Pathogen Detection via PCR

- Sample Collection and Preparation:
 - Collect symptomatic plant tissue (approx. 100-200 mg). If possible, sample from the leading edge of a lesion.
 - Surface sterilize the tissue by washing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 1 minute, and rinse three times with sterile distilled water.
 - Homogenize the tissue using a sterile mortar and pestle or a bead beater.
- Nucleic Acid Extraction:
 - Extract total DNA or RNA from the homogenized tissue using a commercially available plant nucleic acid extraction kit, following the manufacturer's instructions.
 - Assess the quality and quantity of the extracted nucleic acid using a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).
- PCR Amplification:

- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and pathogen-specific primers.
- Add the extracted nucleic acid template to the master mix.
- Place the reaction tubes in a thermal cycler and run a program with optimized cycling conditions (denaturation, annealing, extension) for the target pathogen. Include positive and negative controls in every run.

- Result Visualization and Analysis:
 - Analyze the PCR products using gel electrophoresis.[\[17\]](#) Load the amplified DNA onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
 - Run the gel to separate DNA fragments by size.
 - Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the target pathogen.

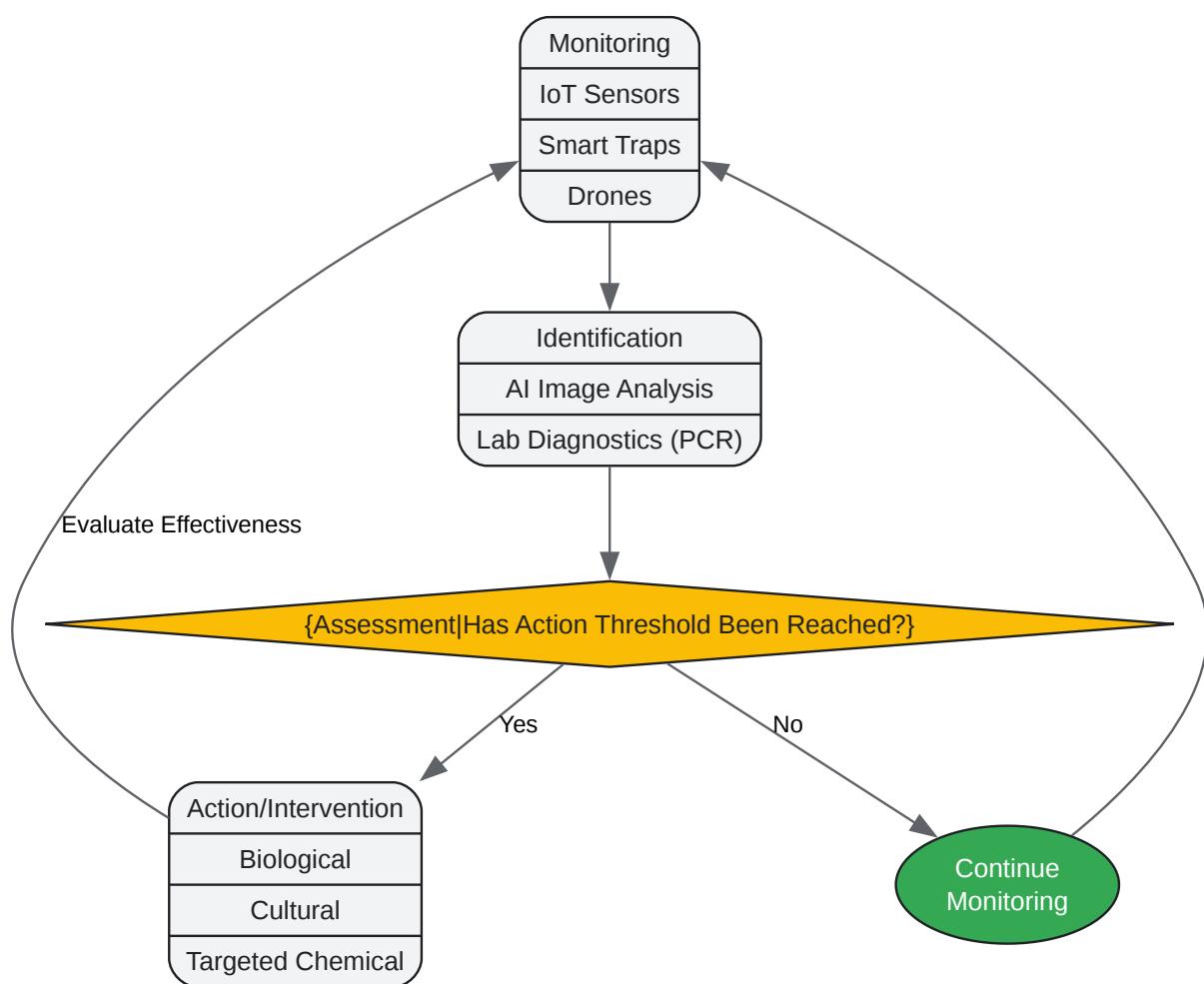
Visualization: PCR Diagnostic Workflow

[Click to download full resolution via product page](#)**Workflow for PCR-Based Pathogen Detection**

Section 3: Integrated Pest Management (IPM) Framework

The diagnostic methods described above are most effective when integrated into a comprehensive management framework. **Silal**'s partnerships emphasize the implementation of Integrated Pest Management (IPM), a sustainable approach that combines multiple control strategies to minimize economic, health, and environmental risks.[3][19]

Application Note 3.1: An Integrated, Data-Driven Approach


An effective IPM program relies on a continuous cycle of monitoring, identification, assessment, and action. **Silal**'s investment in IoT and data analytics enables a highly precise and responsive IPM system.[6][20]

Key Components of the IPM Framework:

- Monitoring: Continuous data collection from the field using a network of IoT devices.[19]
 - Smart Traps: Automated traps with sensors to monitor pest populations in real-time.
 - Environmental Sensors: Devices measuring temperature, humidity, soil moisture, and other parameters that influence pest and disease development.[6]
 - Remote Sensing: Drones and satellite imagery to monitor crop health across large areas. [8][12]
- Identification: Accurate diagnosis of pests and diseases using the field and lab methods described in Sections 1 and 2.
- Assessment: Data from monitoring and identification are analyzed to determine if pest or disease levels have reached an "action threshold" – the point at which control measures are economically justified.[19]
- Action/Intervention: If a threshold is crossed, a control measure is implemented. The IPM approach prioritizes non-chemical methods first:

- Biological Control: Using natural enemies like predators or parasites to manage pests.[19]
- Cultural Control: Modifying farming practices (e.g., crop rotation, sanitation) to make the environment less favorable for pests.
- Chemical Control: As a last resort, targeted application of pesticides, with the choice of chemical informed by precise diagnostics.
- Evaluation: The effectiveness of the intervention is assessed by returning to the monitoring phase. This creates a feedback loop for continuous improvement.

Visualization: Logical Flow of an Integrated Pest Management Program

[Click to download full resolution via product page](#)

Integrated Pest Management (IPM) Cycle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silal launches a world-class R&D center to bolster agri-food innovation and industry ecosystem [silal.ae]
- 2. gccbusinessnews.com [gccbusinessnews.com]
- 3. SILAL and Bayer Forge Pioneering Partnership to Drive Open Innovation in Agriculture [silal.ae]
- 4. bayer.com [bayer.com]
- 5. bayer.com [bayer.com]
- 6. Silal Innovation Oasis - State-of-the-Art R&D Center [silal.ae]
- 7. Silal Launches Innovation Oasis and AgriTech Academy to Advance UAE's Food Security Strategy - AgroTech Space [agrotech.space]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant Diseases Detection Using Image Processing and Suggest Pesticides and Managements | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. High-Performance Plant Pest and Disease Detection Based on Model Ensemble with Inception Module and Cluster Algorithm [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 17. Khan Academy [khanacademy.org]
- 18. bioengineer.org [bioengineer.org]

- 19. fieldroutes.com [fieldroutes.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applying Silal's pest and disease diagnostic methods]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15430928#applying-silal-s-pest-and-disease-diagnostic-methods\]](https://www.benchchem.com/product/b15430928#applying-silal-s-pest-and-disease-diagnostic-methods)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com